molecular formula C17H12ClNO3S B2731708 Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-10-1

Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2731708
CAS RN: 477490-10-1
M. Wt: 345.8
InChI Key: RBEKLTPZZZYCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol . Its density is 1.051 g/ml and Melting Point is − 38 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides demonstrate the versatility of chlorobenzo[b]thiophene derivatives in creating new compounds. These substances react with cyanamides to form chloro(dialkylamino)methylene derivatives, which are further modified by substituting the Cl-atom with O-, S-, or N-nucleophiles, leading to new compounds with potentially useful properties (Ried, Oremek, & Guryn, 1980).

Organic Photovoltaic Applications

A donor-acceptor copolymer, incorporating the methyl thiophene-3-carboxylate unit, was synthesized for use in polymer solar cells. This approach aimed to lower the highest occupied molecular orbital (HOMO) level to achieve a higher open-circuit voltage (VOC). The resulting solar cells exhibited improved performance, demonstrating the potential of these compounds in the development of efficient organic photovoltaic devices (Cho et al., 2012).

Environmental Applications

The study on the photochemical degradation of monomethylated benzo[b]thiophenes, including derivatives similar to Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate, in aqueous solutions, sheds light on the fate of crude oil components after an oil spill. This research found that such compounds undergo oxidation to form carboxylic acids and, eventually, 2-sulfobenzoic acids, elucidating a crucial degradation pathway in environmental contexts (Bobinger & Andersson, 1998).

Luminescence Sensing and Metal Uptake

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, related to this compound, have been demonstrated to act as efficient luminescent sensory materials. These MOFs show selectivity and sensitivity towards environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, highlighting their potential for environmental monitoring and remediation efforts (Zhao et al., 2017).

Mechanism of Action

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research might focus on exploring the potential applications of “Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate” in various fields such as medicinal chemistry, material science, and organic semiconductors.

properties

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEKLTPZZZYCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.